4-(4-Acetylpiperazin-1-yl)phenyl acetate

Catalog No.
S1790707
CAS No.
133345-21-8
M.F
C14H18N2O3
M. Wt
262.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Acetylpiperazin-1-yl)phenyl acetate

CAS Number

133345-21-8

Product Name

4-(4-Acetylpiperazin-1-yl)phenyl acetate

IUPAC Name

[4-(4-acetylpiperazin-1-yl)phenyl] acetate

Molecular Formula

C14H18N2O3

Molecular Weight

262.31

InChI

InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C

Current Information:

  • Scientific databases such as PubChem do not contain any reported biological activities or research citations for this specific compound ().

Future Potential:

The structure of 4-(4-Acetylpiperazin-1-yl)phenyl acetate incorporates two functional groups that are commonly found in bioactive molecules:

  • Acetylpiperazinyl group: This group is present in various pharmaceuticals, often associated with central nervous system activity ().
  • Phenyl acetate group: This group can serve as a bioreversible prodrug moiety, meaning it can be converted into an active drug within the body ().

4-(4-Acetylpiperazin-1-yl)phenyl acetate is an organic compound characterized by the molecular formula C14H18N2O3C_{14}H_{18}N_{2}O_{3} and a molecular weight of 262.30 g/mol. This compound features a piperazine ring substituted with an acetyl group and is linked to a phenyl acetate moiety, making it significant in various chemical and biological applications. Its structure allows for diverse interactions due to the presence of functional groups that can participate in different

  • Oxidation: This compound can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The acetyl group can be reduced to an alcohol through the action of reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols can replace the acetyl group.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Research indicates that 4-(4-Acetylpiperazin-1-yl)phenyl acetate exhibits potential biological activity, particularly in pharmacological contexts. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which may lead to inhibition or activation of enzymatic activity or modulation of receptor function. This compound has been explored for its potential therapeutic applications, including drug development aimed at targeting particular biological pathways.

The synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate typically involves the acetylation of 4-(piperazin-1-yl)phenol. The general steps include:

  • Acetylation: The reaction is performed using acetic anhydride or acetyl chloride as the acetylating agent.
  • Catalysis: A base such as pyridine is often used to facilitate the reaction, promoting the formation of the desired product.

This straightforward synthesis route underscores its utility in research and industrial applications.

4-(4-Acetylpiperazin-1-yl)phenyl acetate finds utility across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and intermediates in organic synthesis.
  • Biology: The compound is utilized in studying biological pathways and interactions involving piperazine derivatives.
  • Medicine: It is investigated for potential therapeutic applications, particularly in developing new drugs targeting specific receptors or enzymes.
  • Industry: The compound contributes to developing new materials and chemical processes.

Studies on 4-(4-Acetylpiperazin-1-yl)phenyl acetate have focused on its interactions with various biological targets. These studies are crucial for understanding its pharmacological profile and potential side effects. The interactions typically involve binding to specific receptors or enzymes, which can lead to altered cellular signaling pathways and physiological responses. Such investigations are essential for evaluating its suitability for therapeutic use .

Several compounds share structural similarities with 4-(4-Acetylpiperazin-1-yl)phenyl acetate, including:

  • 4-(4-Methylpiperazin-1-yl)phenyl acetate
  • 4-(4-Benzylpiperazin-1-yl)phenyl acetate
  • 4-(4-Ethylpiperazin-1-yl)phenyl acetate
Compound NameStructural FeaturesUnique Aspects
4-(4-Methylpiperazin-1-yl)phenyl acetateMethyl group on piperazineAltered lipophilicity affecting bioavailability
4-(4-Benzylpiperazin-1-yl)phenyl acetateBenzyl substitution on piperazinePotential for enhanced receptor binding
4-(4-Ethylpiperazin-1-yl)phenyl acetateEthyl group on piperazineMay exhibit different metabolic pathways

These compounds differ primarily in their substituents on the piperazine ring, influencing their chemical properties and biological activities. The unique combination of functional groups in 4-(4-Acetylpiperazin-1-yl)phenyl acetate contributes to its distinct reactivity and potential applications compared to these similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.1

Dates

Modify: 2024-04-14

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